molecular formula C7H5BrN2O B1444002 2-[(5-Bromopyridin-3-yl)oxy]acetonitrile CAS No. 1112983-11-5

2-[(5-Bromopyridin-3-yl)oxy]acetonitrile

Cat. No. B1444002
CAS RN: 1112983-11-5
M. Wt: 213.03 g/mol
InChI Key: NWUPHDLAMCMJLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-[(5-Bromopyridin-3-yl)oxy]acetonitrile” involves a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in tetrahydrofuran . The reaction is refluxed overnight and then cooled to room temperature. The mixture is then poured onto water and extracted with DCM .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H5BrN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2 . The compound has a topological polar surface area of 36.7 Ų and a complexity of 149 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.03 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 195.96361 g/mol, and the monoisotopic mass is also 195.96361 g/mol .

Scientific Research Applications

Palladium-Catalyzed Reactions

One of the notable applications of compounds similar to 2-[(5-Bromopyridin-3-yl)oxy]acetonitrile is in palladium-catalyzed cyclization processes. For instance, 3-Bromopyridine derivatives are utilized in reactions with carboxylic acids under carbon monoxide pressure, catalyzed by palladium along with a base, to yield 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. These compounds are produced in moderate to good yields, showcasing the versatility of bromopyridine compounds in facilitating complex chemical transformations (Cho & Kim, 2008).

Coordination Chemistry

Further research demonstrates the use of bromopyridine derivatives in the synthesis of novel coordination compounds. For example, different molar ratios of Ni(NCS)2 and 3-bromopyridine lead to various polymorphs and coordination compounds with distinct structural and magnetic properties. These findings are crucial for understanding the formation mechanisms and potential applications of these compounds in materials science and magnetic studies (Krebs et al., 2021).

Antimicrobial Activity

Another significant application area is the synthesis of cyanopyridine derivatives with antimicrobial properties. For instance, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been used as a substrate to create new cyanopyridine derivatives that exhibit antimicrobial activity against a range of bacteria. These studies highlight the potential of bromopyridine compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Photochemical Studies

In photochemistry, bromopyridine derivatives have facilitated the synthesis of photochromic compounds. These compounds exhibit color changes upon photoirradiation, which is essential for developing new materials for optical storage and photo-switching applications. The detailed study of the photochromism and kinetics of such compounds opens new pathways in material science for creating responsive materials (Tang et al., 2016).

Oxidation Reactions

Moreover, bromopyridine compounds are involved in catalytic oxidation processes. Chromium corroles, for instance, have been shown to catalyze aerobic oxidations, with solvent effects playing a significant role in the reaction outcomes. Such studies are critical for understanding the mechanisms of oxidation reactions and for developing efficient catalytic processes (Mahammed et al., 2003).

properties

IUPAC Name

2-(5-bromopyridin-3-yl)oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-3-7(5-10-4-6)11-2-1-9/h3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUPHDLAMCMJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A dry, 250 mL one neck round bottom flask was charged with 3-bromo-5-hydroxypyridine 3 (4.9470 g, 28.4 mmol), 40 mL dry ACN, cesium carbonate (CS2CO3) (3.41 ml, 42.6 mmol) and a stirbar. The flask was fitted with an Ar inlet, and cooled to 0° C. To the solution was added 2-chloroacetonitrile (2.34 ml, 37.0 mmol) dissolved in 10 mL dry ACN over 15 minutes via an addition funnel. The reaction warmed to room temperature overnight. The slurry was filtered through a 0.22 μm PTFE filter membrane, and concentrated under a stream of nitrogen. The residue was loaded onto 100 g of SiO2 wet-packed with ACN, and eluted with 500 mL ACN. The eluent was concentrated in vacuo, and the residue was sublimed at 0.5 mm Hg in a 90° C. oil bath to afford 2-(5-bromopyridin-3-yloxy)acetonitrile (3.49 g, 57.6% yield). 1H NMR (300 MHz, MeOH) δ ppm 5.12 (s, 2H) 7.81 (dd, J=2.63, 1.83 Hz, 1H) 8.35 (d, J=2.63 Hz, 1H) 8.38 (dd, J=1.83, 0.29 Hz, 1H). 13C NMR (75 MHz, MeOH) δ ppm 55.24 (s, 1 C) 116.18 (s, 1 C) 121.90 (s, 1 C) 126.59 (s, 1 C) 137.86 (s, 1 C) 145.61 (s, 1 C) 155.29 (s, 1 C). HPLC-MS: retention time=1.42 min (99.0%@215 nm; 98.9% @254 nm; m/z=212.8, calculated for C7H579Br2N2O+H+=213.0, m/z=214.8, calculated for C7H581Br2N2O+H+=215.0).
[Compound]
Name
one
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4.947 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.41 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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